Phosphocreatine (disodium hydrate)
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Overview
Description
Mechanism of Action
Target of Action
Phosphocreatine (disodium hydrate), also known as creatine phosphate, is primarily found in the skeletal muscles of vertebrates . It serves a critical role as a rapidly acting energy buffer for muscle cell actions like contractions . Its primary target is the energy metabolism system within muscle cells .
Mode of Action
Phosphocreatine interacts with its targets by regenerating adenosine triphosphate (ATP) from adenosine diphosphate (ADP) . This process is facilitated by the enzyme creatine kinase . By doing so, it provides a rapid source of energy for muscle cell actions, particularly contractions .
Biochemical Pathways
Phosphocreatine is part of the creatine kinase–phosphocreatine circuit, also known as the phosphocreatine shuttle . This system mediates the stoichiometric transphosphorylation of phosphate from mitochondrial or glycolytic ATP to phosphocreatine . The regenerated ATP can then be used to maintain high local ATP:ADP ratios, crucial for energy-demanding processes like muscle contractions .
Pharmacokinetics
Phosphocreatine exhibits rapid elimination from the body, regardless of animal species and humans . Most of the phosphocreatine entering the systemic circulation is converted to creatine . Intravenous administration of phosphocreatine results in elevated ATP levels in the heart and red blood cells .
Result of Action
The primary result of phosphocreatine’s action is the maintenance of energy homeostasis in muscle cells . By regenerating ATP from ADP, phosphocreatine ensures that muscle cells have a sufficient energy supply for contractions . This can potentially increase short bursts of muscle strength or energy .
Action Environment
The action of phosphocreatine can be influenced by various environmental factors. For instance, conditions caused by energy shortage or increased energy requirements, such as ischemic stroke and other cerebrovascular diseases, may enhance the therapeutic potential of phosphocreatine . Additionally, it is taken as a supplement by some professional athletes, possibly to increase short bursts of muscle strength or energy .
Biochemical Analysis
Biochemical Properties
Phosphocreatine (disodium hydrate) participates in biochemical reactions catalyzed by the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .
Cellular Effects
Phosphocreatine (disodium hydrate) has significant effects on various types of cells and cellular processes. It is particularly important in muscle cells, where it serves as a rapidly mobilizable reserve of high-energy phosphates that can be used to regenerate ATP from ADP, thereby sustaining cellular function during periods of high energy demand .
Molecular Mechanism
The molecular mechanism of action of Phosphocreatine (disodium hydrate) involves its interaction with the enzyme Creatine Phosphokinase . This enzyme catalyzes the transfer of a phosphate group from phosphocreatine to ADP, forming creatine and ATP . This reaction is reversible, allowing for the rapid regeneration of ATP during periods of high energy demand .
Temporal Effects in Laboratory Settings
The effects of Phosphocreatine (disodium hydrate) can change over time in laboratory settings. For example, the rate of the Creatine Phosphokinase-catalyzed reaction can be influenced by factors such as temperature and pH .
Metabolic Pathways
Phosphocreatine (disodium hydrate) is involved in the creatine phosphate energy shuttle, a metabolic pathway that facilitates the transport of energy within cells . This pathway involves the reversible transfer of a phosphate group from phosphocreatine to ADP to form ATP and creatine .
Transport and Distribution
Phosphocreatine (disodium hydrate) is distributed within cells and tissues according to the energy needs of the cell. It is particularly abundant in tissues with high, fluctuating energy demands such as muscle and brain .
Subcellular Localization
Phosphocreatine (disodium hydrate) is found throughout the cell but is particularly concentrated in the cytosol, where it can rapidly donate phosphate groups to ADP to form ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphocreatine disodium salt hydrate can be synthesized through the phosphorylation of creatine. This process involves the reaction of creatine with phosphoric acid in the presence of sodium hydroxide to form the disodium salt .
Industrial Production Methods
Industrial production of phosphocreatine disodium salt hydrate typically involves large-scale chemical synthesis using the same basic reaction principles as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to remove impurities .
Chemical Reactions Analysis
Types of Reactions
Phosphocreatine disodium salt hydrate primarily undergoes phosphorylation and dephosphorylation reactions. It can donate its phosphate group to adenosine diphosphate to form adenosine triphosphate, or conversely, excess adenosine triphosphate can be used to convert creatine to creatine phosphate via creatine kinase .
Common Reagents and Conditions
Phosphorylation: Creatine, phosphoric acid, sodium hydroxide.
Dephosphorylation: Creatine kinase, adenosine diphosphate
Major Products
Phosphorylation: Phosphocreatine disodium salt hydrate.
Dephosphorylation: Creatine and adenosine triphosphate
Scientific Research Applications
Phosphocreatine disodium salt hydrate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Creatine phosphate disodium salt .
- Sodium creatine phosphate dibasic tetrahydrate .
- Phosphocreatine di (tris) salt .
Uniqueness
Phosphocreatine disodium salt hydrate is unique in its rapid ability to regenerate adenosine triphosphate, making it a critical component in muscle energy metabolism. Its high solubility in water and stability under various conditions also make it a preferred choice for both research and industrial applications .
Properties
IUPAC Name |
disodium;2-[methyl-(N'-phosphonatocarbamimidoyl)amino]acetic acid;hydrate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N3O5P.2Na.H2O/c1-7(2-3(8)9)4(5)6-13(10,11)12;;;/h2H2,1H3,(H,8,9)(H4,5,6,10,11,12);;;1H2/q;2*+1;/p-2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZVYPOKBYRXZKS-UHFFFAOYSA-L |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=NP(=O)([O-])[O-])N.O.[Na+].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N3Na2O6P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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